molecular formula C19H26N4O6 B026830 Dhp-TH CAS No. 107838-98-2

Dhp-TH

Cat. No.: B026830
CAS No.: 107838-98-2
M. Wt: 406.4 g/mol
InChI Key: FHOFJRKDXZHSEO-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

BW723C86, also known as α-methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine monohydrochloride, can be synthesized through a multi-step process. The synthesis involves the reaction of 5-hydroxyindole with 2-thienylmethanol under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including methylation and amination, to produce the final product .

Industrial Production Methods

The industrial production of BW723C86 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

BW723C86 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of BW723C86 can lead to the formation of oxidized derivatives with altered pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BW723C86

BW723C86 is unique due to its selective agonist activity for the 5-HT2B receptor. This selectivity allows it to be used as a tool compound in research to specifically study the function of the 5-HT2B receptor without significant off-target effects on other serotonin receptor subtypes .

Properties

CAS No.

107838-98-2

Molecular Formula

C19H26N4O6

Molecular Weight

406.4 g/mol

IUPAC Name

9-[(2S,6S)-2-(6-hydroxyhexoxymethyl)-5-oxo-2H-pyran-6-yl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H26N4O6/c1-21-16-15(17(26)22(2)19(21)27)20-12-23(16)18-14(25)8-7-13(29-18)11-28-10-6-4-3-5-9-24/h7-8,12-13,18,24H,3-6,9-11H2,1-2H3/t13-,18-/m0/s1

InChI Key

FHOFJRKDXZHSEO-UGSOOPFHSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@@H]3C(=O)C=C[C@H](O3)COCCCCCCO

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C(=O)C=CC(O3)COCCCCCCO

Synonyms

7-(3,4-dideoxy-6-O-(6-hydroxyhexyl)hex-3-enopyranosyl-2-ulose)theophylline
DHP-TH

Origin of Product

United States

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